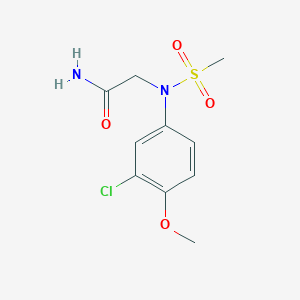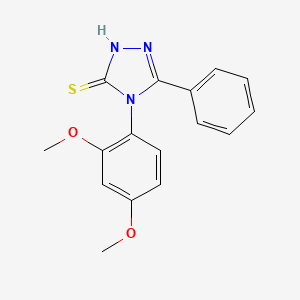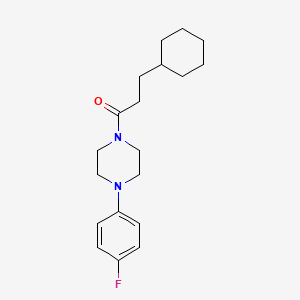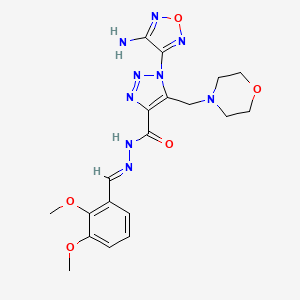![molecular formula C20H24N2O3 B5738662 4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)
4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide, also known as MBOA or MBOA-BH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzohydrazide derivatives that have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide-BH is not fully understood, but it is believed to involve the inhibition of various signaling pathways. The compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide-BH has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. These inhibitory effects may contribute to the anti-inflammatory and anti-cancer properties of the compound.
Biochemical and Physiological Effects:
4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide-BH has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its anti-oxidant properties. 4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide-BH has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of inflammation and tissue remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide-BH has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. The compound has been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, the compound has some limitations, including its poor solubility in aqueous solutions, which may limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the study of 4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide-BH. One potential direction is to investigate the compound's potential for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another direction is to explore the compound's potential for the treatment of cancer. Further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties. In addition, the development of novel analogs of 4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide-BH may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion:
In conclusion, 4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide-BH is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. The mechanism of action of 4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide-BH is not fully understood, but it is believed to involve the inhibition of various signaling pathways. The compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide-BH, including the investigation of its potential for the treatment of inflammatory diseases and cancer, as well as the development of novel analogs with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide-BH involves the reaction of 2-methoxybenzoyl chloride with tert-butyl hydrazine to form 2-methoxy-N'-tert-butylbenzohydrazide. This intermediate is then reacted with 2-methoxyphenylacetic acid to obtain the final product, 4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide. The synthesis method has been optimized to obtain high yields of the product, and the purity of the compound has been confirmed by various analytical techniques.
Aplicaciones Científicas De Investigación
4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide-BH has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. The compound has been tested on various cancer cell lines, and it has been found to induce apoptosis in these cells. 4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide-BH has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Propiedades
IUPAC Name |
4-tert-butyl-N'-[2-(2-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)16-11-9-14(10-12-16)19(24)22-21-18(23)13-15-7-5-6-8-17(15)25-4/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQGPZWORURMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5738618.png)
![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)





![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5738655.png)
![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)